molecular formula C13H12N2O2 B055723 3-Amino-2-(phenylamino)benzoic acid CAS No. 116702-63-7

3-Amino-2-(phenylamino)benzoic acid

Cat. No.: B055723
CAS No.: 116702-63-7
M. Wt: 228.25 g/mol
InChI Key: BIBXBQMYVSAURA-UHFFFAOYSA-N
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Description

3-Amino-2-(phenylamino)benzoic acid is an organic compound with the molecular formula C13H12N2O2. It is also known as 3-amino-2-anilinobenzoic acid. This compound is characterized by the presence of both amino and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(phenylamino)benzoic acid can be achieved through several methods. One common approach involves the Ullmann reaction, where 2-aminobenzoic acid is reacted with aniline in the presence of a copper catalyst under microwave irradiation . This method provides good yields and is efficient in terms of reaction time.

Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts to couple 2-aminobenzoic acid with phenylboronic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Ullmann reactions or Suzuki-Miyaura couplings. These methods are preferred due to their scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(phenylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-2-(phenylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . The inhibition of COX enzymes reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(phenylamino)benzoic acid is unique due to the presence of both amino and carboxylic acid groups, which allows it to participate in a wide range of chemical reactions. Its structure also provides a versatile scaffold for the development of various derivatives with potential biological activities.

Properties

IUPAC Name

3-amino-2-anilinobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-11-8-4-7-10(13(16)17)12(11)15-9-5-2-1-3-6-9/h1-8,15H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBXBQMYVSAURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587534
Record name 3-Amino-2-anilinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116702-63-7
Record name 3-Amino-2-anilinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-(phenylamino)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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